malleastrone A

Beschreibung

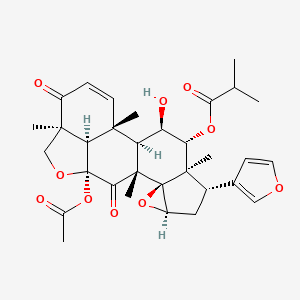

Malleastrone A is a hexacyclic tetranortriterpenoid limonoid isolated from Malleastrum sp., a genus within the Meliaceae family endemic to Madagascar . The molecular formula of malleastrone A was determined as C₃₂H₃₈O₁₀ via HRFABMS (m/z 583.2518 [M + H]⁺), supported by extensive spectroscopic analysis, including 1D/2D NMR and X-ray diffraction . Key structural features include:

- Two ester carbonyls (δC 179.7, 170.7) and two ketone carbonyls (δC 201.3, 202.3).

- A monosubstituted furan moiety (δH 7.16, 6.17, 7.34).

- Six oxygenated sp³ carbons (δC 75.6–106.1) and seven methyl groups .

Eigenschaften

Molekularformel |

C32H38O10 |

|---|---|

Molekulargewicht |

582.6 g/mol |

IUPAC-Name |

[(1R,2R,3R,4R,5R,6S,8R,10R,11R,13R,16S,20R)-13-acetyloxy-6-(furan-3-yl)-3-hydroxy-1,5,11,16-tetramethyl-12,17-dioxo-9,14-dioxahexacyclo[11.6.1.02,11.05,10.08,10.016,20]icos-18-en-4-yl] 2-methylpropanoate |

InChI |

InChI=1S/C32H38O10/c1-15(2)24(36)40-23-21(35)22-27(4)10-8-19(34)28(5)14-39-31(25(27)28,41-16(3)33)26(37)30(22,7)32-20(42-32)12-18(29(23,32)6)17-9-11-38-13-17/h8-11,13,15,18,20-23,25,35H,12,14H2,1-7H3/t18-,20+,21+,22+,23-,25+,27+,28-,29+,30-,31+,32+/m0/s1 |

InChI-Schlüssel |

JIUKIVAGRWWTFK-WYJUJRFNSA-N |

Isomerische SMILES |

CC(C)C(=O)O[C@H]1[C@@H]([C@@H]2[C@]3(C=CC(=O)[C@]4([C@@H]3[C@@](C(=O)[C@]2([C@]56[C@@]1([C@@H](C[C@H]5O6)C7=COC=C7)C)C)(OC4)OC(=O)C)C)C)O |

Kanonische SMILES |

CC(C)C(=O)OC1C(C2C3(C=CC(=O)C4(C3C(C(=O)C2(C56C1(C(CC5O6)C7=COC=C7)C)C)(OC4)OC(=O)C)C)C)O |

Synonyme |

malleastrone A |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Research Significance and Gaps

- Novelty: Malleastrone A expands the structural diversity of limonoids, offering a template for synthetic or semisynthetic derivatives .

- Limitations : Bioactivity data (e.g., IC₅₀, mechanistic studies) are absent in the evidence, limiting functional comparisons .

- Future Directions: Comparative studies with limonoids like nimbolide or obacunone could elucidate structure-activity relationships in antiproliferative pathways.

Q & A

Q. What methodologies are commonly used to isolate malleastrone A from natural sources?

Malleastrone A is typically isolated via solvent extraction followed by chromatographic purification. In one protocol, plant material is extracted with aqueous methanol (MeOH), partitioned between water and n-BuOH, and further purified using reversed-phase C18 HPLC with a gradient elution (50–100% MeOH). Subfractions are analyzed via spectroscopic methods (e.g., NMR, UV-Vis) to confirm purity . This approach balances yield and specificity, though optimization of solvent ratios and column conditions may be required for different plant matrices.

Q. How is the structural identity of malleastrone A confirmed?

Structural elucidation relies on a combination of spectroscopic techniques:

- NMR : 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectra identify carbon frameworks and functional groups.

- Mass spectrometry : High-resolution ESI-MS provides molecular formula (e.g., C₃₀H₄₀O₈ for malleastrone A).

- UV/IR : Absorption bands correlate with conjugated systems (e.g., α,β-unsaturated lactones) and carbonyl groups . Crystallography or X-ray diffraction may supplement these methods if single crystals are obtainable.

Q. What standardized assays evaluate the bioactivity of malleastrone A?

Antiproliferative activity is commonly assessed using the A2780 ovarian cancer cell line, with IC₅₀ values determined via MTT or SRB assays. Malleastrone A exhibits an IC₅₀ of 0.49 μM in this model, outperforming analogues like malleastrone B (0.63 μM) and Odontadenin A (5.9 μM) . Dose-response curves and triplicate replicates ensure statistical validity, while controls (e.g., cisplatin) benchmark potency.

Advanced Research Questions

Q. How can researchers design experiments to investigate the mechanism of action of malleastrone A?

A multi-modal approach is recommended:

- Cell cycle analysis : Flow cytometry to detect arrest phases (e.g., G2/M).

- Apoptosis assays : Annexin V/PI staining or caspase-3 activation.

- Target identification : Chemoproteomics (e.g., affinity chromatography coupled with LC-MS) or molecular docking studies focusing on tubulin or topoisomerase II, common targets for limonoids .

- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., oxidative stress response). Experimental design should include dose- and time-dependent studies to distinguish primary effects from secondary responses .

Q. How should discrepancies in reported IC₅₀ values for malleastrone A across studies be addressed?

Contradictions may arise from variability in:

- Cell culture conditions : Serum concentration, passage number, or incubation time.

- Compound purity : HPLC purity thresholds (>95% recommended).

- Assay protocols : MTT vs. SRB, or differences in endpoint measurement. To resolve inconsistencies, researchers should:

- Replicate experiments using standardized protocols (e.g., NCI-60 guidelines).

- Cross-validate with orthogonal assays (e.g., ATP luminescence).

- Report detailed methodological metadata, including solvent controls and batch-to-batch variability .

Q. What strategies improve the reproducibility of malleastrone A isolation and bioactivity studies?

Key practices include:

- Detailed experimental logs : Document extraction solvents, column temperatures, and gradient profiles.

- Reference standards : Use commercially available limonoids (e.g., gedunin) for method calibration.

- Open data sharing : Deposit NMR spectra, raw cytotoxicity data, and HPLC chromatograms in repositories like Zenodo or Figshare.

- Collaborative verification : Partner with independent labs to validate isolation protocols .

Q. How can malleastrone A be comparatively studied against structurally related limonoids?

A systematic framework involves:

- SAR analysis : Compare functional groups (e.g., acetylated vs. free hydroxyls) and ring systems across analogues (e.g., malleastrone B, Odontadenin A).

- Molecular modeling : Dock compounds into protein targets (e.g., tubulin) to predict binding affinities.

- In vivo efficacy : Use xenograft models to correlate in vitro IC₅₀ with tumor growth inhibition.

- Toxicity profiling : Assess selectivity indices (e.g., IC₅₀ in non-cancerous HEK293 cells) .

Methodological Best Practices

-

Data presentation : Use tables to summarize IC₅₀ values and spectroscopic data (Table 1).

Table 1 . Bioactivity and Structural Data for Malleastrone A and AnaloguesCompound Source IC₅₀ (μM, A2780) Key Functional Groups Malleastrone A Malleastrum sp. 0.49 α,β-unsaturated lactone Odontadenin A O. macrantha 5.9 Epoxidized decalin Malleastrone B Malleastrum sp. 0.63 Acetylated C-21 hydroxyl -

Conflict of interest : Disclose funding sources (e.g., NIH grants) and collaborations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.